N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H20N4O6S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O6S/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-2-4-11(9-20)14(21)17-8-12-5-3-7-26-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,17,21)(H2,18,19,22,23) |
InChI Key |
HYQZBEVISDBKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amine Group
To prevent undesired side reactions during sulfonylation, the piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Procedure :
Esterification for Carboxylic Acid Activation
The carboxylic acid is converted to an active ester for subsequent amide coupling.
Procedure :
-
Boc-piperidine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM.
-
After 2 hours, the mixture is concentrated to yield the acyl chloride.
-
The acyl chloride is reacted with N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) to form the NHS ester.
Introduction of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl sulfonyl group requires selective sulfonylation at the piperidine nitrogen.
Preparation of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride
This sulfonylating agent is synthesized via chlorosulfonation of 6-methyluracil.
Procedure :
Coupling the Sulfonyl Chloride to Boc-Piperidine
Procedure :
-
Boc-piperidine-3-carboxylic acid NHS ester (1.0 equiv) is dissolved in DCM.
-
6-Methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
-
The reaction is warmed to room temperature and stirred for 6 hours.
-
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v).
Carboxamide Formation with 2-Furylmethylamine
The final step involves coupling the sulfonylated piperidine-3-carboxylic acid with 2-furylmethylamine.
Activation of the Carboxylic Acid
Procedure :
Amine Coupling
Procedure :
-
2-Furylmethylamine (1.2 equiv) is added to the activated ester solution.
-
The reaction is stirred at room temperature for 12 hours.
-
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Optimization and Challenges
Steric Hindrance Mitigation
The bulky sulfonyl group necessitates extended reaction times (12–24 hours) for complete coupling. Catalytic DMAP (0.2 equiv) improves acylation efficiency.
Stereochemical Control
Chiral HPLC or enzymatic resolution may be employed if enantiopure products are required, though the reported synthesis yields racemic mixtures.
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₇S | HRMS (ESI+) |
| Molecular Weight | 424.43 g/mol | Calculated |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| Purity | ≥98% | HPLC (C18, 254 nm) |
| Key IR Bands (cm⁻¹) | 1720 (C=O), 1340 (S=O) | FT-IR |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.12 (s, 1H, NH), 7.45 (d, J=3.0 Hz, 1H, furan), 4.35 (m, 2H, CH₂) | Bruker Avance III |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinone moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties, primarily due to its structural characteristics that suggest potential activity as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy as they interfere with the signaling pathways that promote cancer cell proliferation and survival.
Key Insights:
- Kinase Inhibition: The presence of a piperidine structure combined with a sulfonamide moiety indicates that this compound may effectively target specific kinases involved in cancer progression. Kinase inhibitors are a major class of anticancer drugs, and further studies are required to confirm the specific kinases affected by this compound.
- Anticancer Activity: Preliminary studies indicate that derivatives of similar structures exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar functional groups have shown percent growth inhibitions (PGIs) exceeding 70% against multiple tumor types .
Antimicrobial Properties
The structural components of N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide may confer antimicrobial properties. The furylmethyl and sulfonamide groups are known for their potential antibacterial and antifungal activities.
Research Findings:
- In Vitro Studies: In vitro evaluations have indicated that related compounds exhibit antibacterial effects against various strains of bacteria. However, comprehensive studies are necessary to establish the efficacy of this specific compound against microbial pathogens.
Case Studies and Experimental Research
Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes. The sulfonyl group could play a key role in these interactions, forming strong bonds with amino acid residues in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide: shares similarities with other sulfonyl-containing piperidine derivatives.
This compound: is also comparable to compounds with furan rings and tetrahydropyrimidinone moieties.
Uniqueness
What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a furylmethyl group and a tetrahydropyrimidine derivative. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
PPARγ Activation
Studies have reported that related pyrimidine derivatives can act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and fat cell differentiation, suggesting potential applications in diabetes management .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several tetrahydropyrimidine derivatives on human glioma cell lines. The results demonstrated that these compounds induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: PPARγ Ligand Properties
Another investigation focused on the synthesis and evaluation of 6-methyl-2-oxo-tetrahydropyrimidine derivatives as PPARγ activators. The findings indicated that some derivatives exhibited comparable binding affinities to known antidiabetic drugs, suggesting their potential as therapeutic agents for metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Q. How can AI-driven "smart laboratories" enhance experimental workflows?
- Methodological Answer :
- Autonomous Experimentation : Implement AI platforms (e.g., LabDroid) to adjust reaction parameters in real-time based on HPLC-MS feedback .
- Data Integration : Combine robotic synthesis with cloud-based analytics (e.g., COMSOL Multiphysics) to simulate and validate steps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
